2-methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Pyridazinone Chemical procurement Evidence gap

This pyridazin-3(2H)-one derivative features a unique combination of a 2-methyl core, a directly attached 3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl substituent, and no bridging alkylene chain, occupying a distinct chemical space from well-characterized analogs. Its low lipophilicity (XLogP3-AA = -0.5) and limited conformational flexibility make it an ideal research building block for SAR library synthesis, a putative low-affinity control for α1-adrenoceptor assays, or a reference standard in reversed-phase chromatography method development. No target-specific biological data are publicly disclosed; all applications require de novo experimental validation. Not for human use.

Molecular Formula C15H15N5O3
Molecular Weight 313.317
CAS No. 2320221-31-4
Cat. No. B2881538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one
CAS2320221-31-4
Molecular FormulaC15H15N5O3
Molecular Weight313.317
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
InChIInChI=1S/C15H15N5O3/c1-18-13(21)6-5-11(17-18)15(23)19-8-9-20(14(22)10-19)12-4-2-3-7-16-12/h2-7H,8-10H2,1H3
InChIKeyNOWBCVRCNNMDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one (CAS 2320221-31-4) – Baseline Identity for Research Procurement


2-Methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one (CAS 2320221-31-4) is a synthetic pyridazin-3(2H)-one derivative incorporating a pyridin-2-yl-substituted piperazine ring via a carbonyl linker. Its molecular formula is C₁₅H₁₅N₅O₃, with a molecular weight of 313.31 g/mol [1]. The compound is cataloged as a research chemical for non-human applications . The pyridazinone scaffold is historically associated with diverse pharmacological activities, including adrenoceptor modulation, phosphodiesterase inhibition, and autotaxin inhibition [2][3]. However, no target-specific biological activity data have been publicly disclosed for this exact compound as of the knowledge cutoff.

Why Pyridazinone Analogs Cannot Simply Replace 2-Methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one in Research


The pyridazin-3(2H)-one chemotype is highly sensitive to substitution patterns; even minor alterations at the N2-methyl, C6-carbonyl linker, or piperazine N4-aryl group can drastically alter pharmacological profiles. In α₁-adrenoceptor antagonist series, changing the spacer length or arylpiperazine substituent shifted affinity by >100-fold and reversed selectivity between α₁- and α₂-subtypes [1]. Similarly, in autotaxin inhibitors, the presence and exact positioning of the piperazine-carbonyl bridge were critical for enzyme inhibition [2]. Because the target compound possesses a unique combination of a 2-methylpyridazinone core, a 3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl substituent, and no bridging alkylene chain, it occupies a distinct chemical space not represented by any well-characterized analog. Generic substitution with a structurally similar pyridazinone is therefore unjustified without direct comparative data.

Quantitative Differentiation Evidence for 2-Methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one


Insufficient Publicly Available Comparative Data for Evidence-Based Differentiation

A comprehensive search of primary research publications, patents (including US9273011B2, US20210040084), PubChem, and ChEMBL yielded no quantitative head-to-head or cross-study comparative data for 2-methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one against any closely related analog. The compound is absent from curated bioactivity databases such as ChEMBL and does not appear in the medicinal chemistry literature beyond catalog listings. Class-level inferences from related pyridazinone series cannot be reliably applied to this specific structure due to the demonstrated sensitivity of biological activity to minor structural modifications [1][2]. Consequently, no evidence item meeting the core evidence admission rules (possessing a clear comparator, quantitative data for both target and comparator, and defined assay context) could be identified.

Pyridazinone Chemical procurement Evidence gap

Research Application Scenarios for 2-Methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one Based on Available Structural Information


Exploratory Medicinal Chemistry as a Pyridazinone Scaffold Diversification Tool

The compound may serve as a starting point for library synthesis aimed at exploring structure-activity relationships around the pyridazin-3(2H)-one core with piperazine-linked heteroaryl groups. Its structural features—a 2-methyl group on the pyridazinone, a directly attached piperazine-carbonyl linker, and a pyridin-2-yl terminus—fill a gap not covered by the extensively studied polymethylene-spacer series [1]. However, all biological hypotheses generated from this use require de novo experimental validation.

Negative Control or Selectivity Profiling in Adrenoceptor Assays

Given the known high potency of certain pyridazinone-arylpiperazines at α₁-adrenoceptors (e.g., Ki = 1.9 nM for compound 3k in [1]), this compound, which lacks the critical polymethylene spacer associated with high affinity, might serve as a putative low-affinity control or selectivity probe. Such use remains strictly hypothetical until measured [1].

Physicochemical Property Reference Standard in Chromatography or Solubility Studies

Computed descriptors from PubChem (XLogP3-AA = -0.5, hydrogen bond acceptor count = 5, rotatable bond count = 2) [2] suggest relatively low lipophilicity and limited conformational flexibility compared to many drug-like pyridazinones. The compound could be employed as a reference standard in reversed-phase chromatography method development or solubility assays, provided its purity is independently verified.

Quote Request

Request a Quote for 2-methyl-6-(3-oxo-4-(pyridin-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.